molecular formula C7H13N3O2 B13811572 (S)-5-Isopropyl-3-(methylamino)imidazolidine-2,4-dione

(S)-5-Isopropyl-3-(methylamino)imidazolidine-2,4-dione

Cat. No.: B13811572
M. Wt: 171.20 g/mol
InChI Key: PIFYJBQGPLPDTK-YFKPBYRVSA-N
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Description

(S)-5-Isopropyl-3-(methylamino)imidazolidine-2,4-dione is a chiral compound belonging to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are widely studied in pharmaceutical chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Isopropyl-3-(methylamino)imidazolidine-2,4-dione typically involves the reaction of amino acids with isocyanates or isothiocyanates. One common method is the reaction of C-phenylglycine with phenyl isocyanate or phenyl isothiocyanate, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often involve solvents like ethanol or water and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of imidazolidine-2,4-diones generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(S)-5-Isopropyl-3-(methylamino)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-diones, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

(S)-5-Isopropyl-3-(methylamino)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-5-Isopropyl-3-(methylamino)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This can result in various therapeutic effects, such as anticonvulsant or antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-Isopropyl-3-(methylamino)imidazolidine-2,4-dione is unique due to its specific chiral configuration and the presence of the isopropyl and methylamino groups. These structural features contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

(5S)-3-(methylamino)-5-propan-2-ylimidazolidine-2,4-dione

InChI

InChI=1S/C7H13N3O2/c1-4(2)5-6(11)10(8-3)7(12)9-5/h4-5,8H,1-3H3,(H,9,12)/t5-/m0/s1

InChI Key

PIFYJBQGPLPDTK-YFKPBYRVSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N(C(=O)N1)NC

Canonical SMILES

CC(C)C1C(=O)N(C(=O)N1)NC

Origin of Product

United States

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